1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
Description
Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C18H15N3O2/c1-22-15-9-7-13(11-16(15)23-2)18-20-19-17-10-8-12-5-3-4-6-14(12)21(17)18/h3-11H,1-2H3 |
InChI Key |
OUVLPUMZRFVMFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate in dimethylformamide (DMF) to yield the desired triazoloquinoline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with electron-deficient dienophiles. For example, reaction with dimethyl acetylenedicarboxylate (DMAD) forms pyrimidone and pyrazole derivatives (Fig. 1A) . The reaction proceeds via nucleophilic attack at the triazole’s N1 atom, followed by a -CN shift and cyclization .
Table 1: Cycloaddition reaction outcomes with DMAD
| Reactant | Product | Yield (%) | Conditions |
|---|---|---|---|
| Triazoloquinoline + DMAD | Pyrimidone | 45 | Reflux in DMF, 12 h |
| Triazoloquinoline + DMAD | Pyrazole | 30 | Microwave irradiation, 150°C |
Nucleophilic Substitution
The methoxy groups undergo demethylation under acidic or oxidative conditions. For instance, treatment with HBr/acetic acid replaces methoxy groups with hydroxyl groups, enabling further functionalization (e.g., sulfonation or phosphorylation).
Key observations:
-
Demethylation at the 4-position occurs faster than at the 3-position due to steric effects.
-
Hydroxylated derivatives show enhanced solubility in polar solvents.
Electrophilic Aromatic Substitution
The quinoline ring undergoes nitration and sulfonation at the 5- and 8-positions, directed by the electron-withdrawing triazole moiety.
Table 2: Electrophilic substitution reactions
| Reaction Type | Reagent | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5, 8 | 60–65 | |
| Sulfonation | SO₃/H₂SO₄ | 5 | 55 |
Catalytic Cross-Coupling
The triazole ring facilitates palladium-catalyzed Suzuki-Miyaura couplings. For example, bromination at the triazole’s C3 position enables aryl boronic acid coupling to introduce diverse substituents .
Example reaction:
textTriazoloquinoline-Br + ArB(OH)₂ → Triazoloquinoline-Ar (Pd(PPh₃)₄, K₂CO₃, 80°C)
-
Applications: Synthesis of analogs with enhanced biological activity (e.g., anticancer or anticonvulsant) .
Oxidation Reactions
The methoxy groups are resistant to mild oxidation but undergo cleavage with strong oxidants like KMnO₄ to form quinones. Additionally, the triazole ring is stable under most oxidative conditions but degrades in the presence of peroxides .
Biological Activity and SAR
Derivatives of 1-(3,4-dimethoxyphenyl)-triazoloquinoline exhibit structure-dependent bioactivity:
-
Anticancer: DNA intercalation via planar quinoline-triazole system (IC₅₀ = 2.1–8.7 μM against HeLa).
-
Anticonvulsant: 3-Fluorophenyl analogs show ED₅₀ = 22.0 mg/kg in PTZ-induced seizures .
-
Anti-inflammatory: 5-Methyl derivatives reduce carrageenan-induced edema by 58% at 50 mg/kg .
Structure-Activity Relationship (SAR) Highlights:
-
Methoxy groups enhance metabolic stability but reduce aqueous solubility.
-
Electron-withdrawing substituents at C5 improve DNA-binding affinity.
Synthetic Modifications
Scheme 1: Functionalization routes for triazoloquinolines
-
Bromination: NBS/benzoyl peroxide → C3-bromo derivative
-
Amination: NH₃/CuI → C3-amino derivative
-
Alkylation: R-X/K₂CO₃ → N-alkylated triazoles
Reaction Mechanisms
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death. This intercalation is facilitated by the planar structure of the triazoloquinoline ring, which allows it to insert between DNA base pairs . Additionally, the compound has been shown to upregulate pro-apoptotic proteins such as BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations: Quinoline vs. Isoquinoline
The replacement of the quinoline core with isoquinoline significantly alters biological activity. For example:
- 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives (e.g., compound 4a) exhibit antibacterial properties but lack reported anticonvulsant efficacy, unlike their quinoline counterparts .
- 1-(1-Aryl-8,9-dimethoxy-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)ethan-1-ones show cytotoxicity in docking studies, suggesting divergent therapeutic targets compared to quinoline-based triazoles .
Table 1: Core Structure-Dependent Activity
| Compound Class | Core Structure | Key Activity | Reference |
|---|---|---|---|
| Triazolo[4,3-a]quinoline | Quinoline | Anticonvulsant (ED₅₀: 11.8–27.4 mg/kg) | |
| Triazolo[3,4-a]isoquinoline | Isoquinoline | Antibacterial, Cytotoxic |
Substituent Effects on Anticonvulsant Activity
The 3,4-dimethoxyphenyl group in the target compound is compared to other substituents:
- 4-Fluorophenyl: Compound 3f (5-(p-fluorophenyl)-4,5-dihydro-triazolo[4,3-a]quinoline) demonstrated potent anticonvulsant activity (ED₅₀: 22.0 mg/kg in PTZ test), attributed to the electron-withdrawing fluorine enhancing receptor binding .
- 7-Alkoxy Groups: 7-(4-Fluorobenzyloxy)-triazolo[4,3-a]quinoline showed ED₅₀ = 11.8 mg/kg in MES tests, indicating alkoxy chains improve blood-brain barrier penetration .
- Triazolone vs. Triazole : Triazolone derivatives (e.g., 4a-f ) were inactive even at 300 mg/kg, underscoring the necessity of an intact triazole ring for anticonvulsant effects .
Table 2: Substituent Impact on Anticonvulsant Efficacy
Biological Activity
1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a triazolo[4,3-a]quinoline core, which is significant for its biological properties. The synthesis typically involves multi-step processes starting from simple precursors. Key steps include:
- Formation of the Triazoloquinoline Core : Cyclization reactions using hydrazine derivatives and appropriate nitriles.
- Introduction of the Dimethoxyphenyl Group : Achieved through electrophilic aromatic substitution reactions.
- Final Modifications : Additional functional groups may be introduced to enhance biological activity.
Anticancer Activity
Research indicates that compounds within this class exhibit notable anticancer properties. For instance:
- A study reported that derivatives of triazolo[4,3-a]quinoline showed significant growth inhibition against various cancer cell lines with IC50 values ranging from 0.20 to 2.58 μM .
- Another investigation highlighted the selective cytotoxicity of these compounds towards cancer cells while demonstrating minimal toxicity to normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In vitro studies revealed that derivatives exhibited potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .
- The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways .
The precise mechanisms by which this compound exerts its effects are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that affect cell survival and growth.
Case Studies
Several case studies have documented the efficacy of triazoloquinoline derivatives:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Activity :
Data Tables
| Biological Activity | IC50 Values (μM) | Target Organisms |
|---|---|---|
| Anticancer | 0.20 - 2.58 | Various Cancer Cell Lines |
| Antimicrobial | 0.22 - 0.25 | Staphylococcus aureus, E. coli |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline?
- Methodological Answer : The synthesis typically involves cyclocondensation and cyclization steps. For example, phenylquinoline-2-one derivatives are prepared via condensation of aniline with 3-phenyl-2-propenoic acid in acidic ethanol, followed by treatment with chloroacetic acid in an alkaline medium to form intermediates. Cyclization with thiocarbohydrazide and subsequent reactions with brominated agents (e.g., C₆H₅CCH₂Br) yield triazoloquinoline derivatives . Modifications, such as introducing alkoxy or phenyl groups, require tailored hydrazine derivatives and reflux conditions in ethanol or DMSO .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aromatic and methoxy substituents. Infrared (IR) spectroscopy identifies functional groups like C=O and C-N bonds. Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while X-ray crystallography (as seen in triazoloquinoxaline analogs) resolves stereochemical details .
Q. What in vitro assays are used to evaluate antimicrobial activity?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (C. albicans) are standard. Disk diffusion methods assess zone-of-inhibition, and microplate dilution quantifies growth inhibition. Studies on triazoloquinoxaline derivatives highlight the importance of substituent effects on activity .
Advanced Research Questions
Q. How can synthesis yields be optimized during cyclization steps?
- Methodological Answer : Yield optimization depends on solvent polarity (e.g., nitrobenzene for high-temperature stability), catalyst selection (e.g., glacial acetic acid for Schiff base formation), and reaction time (e.g., 18-hour reflux for triazole ring closure). Reducing side products requires controlled stoichiometry of thiocarbohydrazide and intermediates . For example, anhydrous ethanol minimizes hydrolysis during cyclization .
Q. How do structural modifications influence anticonvulsant activity in SAR studies?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that 7-alkoxy groups enhance anticonvulsant potency by improving lipid solubility and blood-brain barrier penetration. Substituents at the 4-position (e.g., phenyl vs. alkyl) modulate GABA receptor affinity. Open-chain triazole analogs show reduced activity compared to fused triazoloquinolines, emphasizing the role of ring rigidity . For instance, 7-benzylamino derivatives exhibit higher ED₅₀ values in maximal electroshock (MES) tests .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodological Answer : Discrepancies in reported activities (e.g., anticonvulsant vs. neurotoxicity) arise from variations in animal models (mice vs. rats), dosing regimens, and endpoint criteria (e.g., MES vs. pentylenetetrazole-induced seizures). Meta-analysis of substituent effects (e.g., electron-withdrawing groups at the 3,4-dimethoxyphenyl moiety) and standardized protocols (e.g., Rotarod tests for neurotoxicity) are critical .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to GABAₐ receptors or sodium channels. Density Functional Theory (DFT) calculates electron distribution in the triazole ring to predict reactivity. Molecular dynamics simulations assess stability in lipid bilayers, correlating with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
